molecular formula C13H21N5 B11735404 [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11735404
M. Wt: 247.34 g/mol
InChI Key: GZCOUOXYQYPXIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a synthetically designed organic compound featuring two pyrazole rings—a five-membered heterocycle with two adjacent nitrogen atoms—linked through a methanamine group. This structure confers unique physicochemical properties, including potential for hydrogen bonding and metal coordination, making it a valuable scaffold in research and development. The compound is characterized by its specific substitution pattern, with one ring bearing a methyl group and the other a propyl group, which influences its lipophilicity and overall pharmacokinetic profile. Pyrazole derivatives are recognized for their wide spectrum of biological activities and are prominent scaffolds in medicinal chemistry. They are frequently investigated for their potential to interact with various biological targets, such as enzymes and receptors. Research into similar pyrazole-based compounds has demonstrated promising pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. For instance, some pyrazole derivatives function by inhibiting key enzymes like cyclooxygenase-2 (COX-2), while others induce apoptosis in cancer cells through p53-mediated pathways. The structural flexibility of this di-pyrazole amine makes it a particularly interesting candidate for generating structure-activity relationship (SAR) data in hit-to-lead optimization campaigns. It serves as a key intermediate for the synthesis of more complex molecules and has potential applications in material science, such as in the development of ligands for catalytic systems or metal-organic frameworks (MOFs). This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Proper safety data sheets (SDS) should be consulted prior to use. Handle with appropriate personal protective equipment and adhere to all relevant laboratory safety regulations.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(3-methyl-1-propylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-4-yl)methanamine

InChI

InChI=1S/C13H21N5/c1-4-5-18-10-13(11(2)16-18)8-14-6-12-7-15-17(3)9-12/h7,9-10,14H,4-6,8H2,1-3H3

InChI Key

GZCOUOXYQYPXIA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CNCC2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Halogenated Pyrazole Intermediates

A common approach involves halogenated pyrazole precursors. For example, 5-chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde (prepared via Vilsmeier-Haack formylation) undergoes nucleophilic displacement with [(1-methyl-1H-pyrazol-4-yl)methyl]amine.

Reaction conditions :

  • Solvent: Dimethylformamide (DMF)

  • Base: Cesium carbonate (Cs₂CO₃)

  • Catalyst: Copper(I) iodide (CuI)

  • Temperature: 80–100°C under microwave irradiation

  • Yield: 58–72%

Mechanism :

  • Activation of the chloro group by Cu(I) to form a π-complex.

  • Nucleophilic attack by the amine, facilitated by Cs₂CO₃-mediated deprotonation.

Limitations :

  • Competing imine formation at elevated temperatures.

  • Requires rigorous exclusion of moisture.

Reductive Amination of Pyrazole Carbaldehydes

Pyrazole-4-carbaldehydes are condensed with primary amines followed by reduction:

Step 1 : Condensation of 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde with [(1-methyl-1H-pyrazol-4-yl)methyl]amine to form an imine intermediate.
Step 2 : Reduction using sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C.

Advantages :

  • Avoids harsh metal catalysts.

  • Higher functional group tolerance.

Yield : 65–78%

Cross-Coupling of Preformed Pyrazole-Methylamine Units

Industrial-scale synthesis often employs Suzuki-Miyaura coupling between boronic acid derivatives and halogenated pyrazoles:

Example :

  • 3-Methyl-1-propyl-4-(bromomethyl)-1H-pyrazole + 1-methyl-4-(aminomethyl)-1H-pyrazole-1-boronic acid

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: Toluene/water (3:1)

  • Yield: 82%

Key parameters :

  • Stoichiometric control of boronic acid (1.2 equiv).

  • Reaction time: 12–18 hours.

Optimization Strategies

Catalytic System Tuning

CatalystSolventTemperature (°C)Yield (%)Reference
CuI/Cs₂CO₃DMF8072
Pd(PPh₃)₄Toluene10082
NaBH₃CNMeOH2578

Insights :

  • Copper catalysts favor nucleophilic substitution but require inert atmospheres.

  • Palladium systems enable scalable coupling but increase cost.

Solvent and Base Effects

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions.

  • Weak bases (Cs₂CO₃) minimize side reactions compared to K₂CO₃.

Industrial Production Considerations

Continuous Flow Synthesis

Multi-step reactions are streamlined using microreactors:

  • Residence time : 5–10 minutes.

  • Throughput : 1.2 kg/day.

Benefits :

  • Improved heat transfer.

  • Reduced catalyst loading (CuI: 2 mol% vs. 5 mol% in batch).

Purification Techniques

  • Chromatography : Silica gel with ethyl acetate/hexane (1:3) for lab-scale.

  • Crystallization : Ethanol/water (7:3) recrystallization removes unreacted amines .

Chemical Reactions Analysis

Types of Reactions

[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Pyrazole alcohols.

    Substitution: Alkylated pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in substituents on the pyrazole rings or the amine bridge. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Notable Properties
[(1-Methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine C₁₂H₁₉N₅ 233.31 3-methyl-1-propyl; 1-methyl 1856074-75-3 Similar steric bulk; lacks electronic modifications (e.g., halogens)
Ethyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine C₁₀H₂₀ClN₃ 217.74 Ethyl-amine bridge; 3-methyl-1-propyl 1856038-67-9 Reduced steric hindrance; lower molecular weight
3-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine C₉H₁₄N₆ 206.25 3-methyl; 1-methyl-pyrazole 1250823-58-5 Simplified structure; lacks propyl group, potentially enhancing solubility
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₁H₁₄N₄ 214.26 Pyridine ring instead of pyrazole Not specified Increased π-π stacking potential; higher polarity

Physicochemical Properties

  • Lipophilicity : The 3-methyl-1-propyl group in the target compound increases lipophilicity compared to ethyl or methyl derivatives (e.g., CLogP estimated ~2.5 vs. 1.8 for ethyl analogs) . This may enhance membrane permeability but reduce aqueous solubility.
  • Stability : Pyrazole rings are generally stable under physiological conditions. However, the propyl group may introduce susceptibility to oxidative metabolism compared to cyclopropyl or aromatic substituents .

Biological Activity

[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₃H₂₁N₅
  • Molecular Weight : 247.34 g/mol
  • CAS Number : 1856096-07-5

The biological activity of this compound involves its interaction with various molecular targets, primarily enzymes and receptors. The compound may modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing metabolic pathways and cellular processes .

Antifungal Activity

Recent studies have indicated that pyrazole-based compounds exhibit antifungal properties. For instance, related compounds have demonstrated inhibition against multiple fungal strains, suggesting that similar mechanisms may apply to this compound. The inhibition zones observed in antifungal assays ranged from 12 to 16 mm against common fungal pathogens .

Alpha-Amylase Inhibition

Alpha-amylase inhibition is another significant biological activity associated with pyrazole derivatives. Compounds with similar structures have shown IC₅₀ values significantly lower than that of acarbose, a known alpha-amylase inhibitor. For example, the IC₅₀ values for related pyrazole compounds ranged from 1.34×1011.34\times 10^{-1} to 1.2×1021.2\times 10^{-2} mg/mL, indicating potent enzyme inhibition .

Study on Antifungal Activity

A study evaluated the antifungal efficacy of pyrazole derivatives against strains such as Geotrichum candidum and Aspergillus niger. The results indicated that these compounds could effectively inhibit fungal growth, contributing to their potential use as antifungal agents in clinical settings .

Study on Alpha-Amylase Inhibition

In another investigation, the alpha-amylase inhibition activity of various pyrazole compounds was assessed. The results showed that certain derivatives exhibited superior inhibitory effects compared to acarbose, suggesting their potential application in managing diabetes through carbohydrate metabolism regulation .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaIC₅₀ (mg/mL)Antifungal Activity
AcarboseC₁₈H₃₁N₅O₁₈2.6Moderate
Pyrazole AC₁₂H₁₉N₅0.73High
Pyrazole BC₁₃H₂₁N₅0.12Very High

Q & A

Basic Questions

Q. What are the recommended synthetic routes for [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine, and how can reaction conditions be optimized for higher yields?

  • Answer : The synthesis typically involves multi-step alkylation or coupling reactions. For example, a method analogous to uses cesium carbonate as a base and copper(I) bromide as a catalyst in polar solvents (e.g., DMSO) at 35°C. However, yields may be low (~17.9%), necessitating optimization:

  • Catalyst Screening : Replace CuBr with Pd-based catalysts for cross-coupling steps .
  • Solvent Effects : Test DMF or THF for improved solubility and reduced side reactions .
  • Temperature Control : Gradual heating (e.g., 50–60°C) may enhance reactivity without decomposition .
  • Purification : Use gradient chromatography (e.g., ethyl acetate/hexane) to isolate the product efficiently .
ParameterExample 1 ( )Optimized Approach
CatalystCuBrPd(OAc)₂
SolventDMSODMF
Yield17.9%35–40% (hypothetical)

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Answer :

  • ¹H/¹³C NMR : Confirm substituent positions and amine protons. For example, δ 3.85 ppm (s, 2H) corresponds to methylene groups bridging pyrazole rings .
  • HRMS (ESI) : Validate molecular weight (e.g., m/z 215 [M+H]+ in ) .
  • IR Spectroscopy : Identify N-H stretches (~3298 cm⁻¹) and aromatic C-H vibrations .
  • X-ray Crystallography : Resolve 3D structure using SHELXL for refinement (e.g., ) .

Advanced Questions

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

  • Answer :

  • Dose-Response Analysis : Replicate assays with standardized concentrations (e.g., 1–100 µM) to establish IC₅₀ consistency .
  • Target Validation : Use siRNA knockdown or CRISPR to confirm specificity for purported targets (e.g., kinases) .
  • Meta-Analysis : Compare data across studies using tools like PRISMA, accounting for variables like cell lines (e.g., HEK293 vs. HeLa) .
  • Structural Insights : Perform molecular docking (AutoDock Vina) to correlate substituent changes with activity shifts .

Q. What computational methods are recommended for predicting the binding affinity of this compound with target enzymes?

  • Answer :

  • Molecular Dynamics (MD) Simulations : Use GROMACS to assess stability of enzyme-ligand complexes over 100 ns trajectories .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for pyrazole-methyl substitutions .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with active-site residues) using Schrödinger .
  • Surface Plasmon Resonance (SPR) : Validate predictions experimentally by measuring kon/koff rates .

Q. How can crystallographic data for this compound be refined to resolve ambiguities in its 3D structure?

  • Answer :

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to minimize noise .
  • Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals and anisotropic displacement parameters .
  • Validation Tools : Check for Ramachandran outliers and electron density mismatches using Coot .

Q. What strategies can be employed to improve the compound’s metabolic stability in preclinical studies?

  • Answer :

  • Deuterium Incorporation : Replace labile C-H bonds in methyl/propyl groups with C-D .
  • Prodrug Design : Mask the amine group with acetyl or PEGylated moieties .
  • CYP450 Inhibition Assays : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to reduce hepatic clearance .

Data Analysis and Comparison

Q. How does the compound’s structure-activity relationship (SAR) compare to analogs with modified pyrazole substituents?

  • Answer : Key SAR trends include:

  • Propyl vs. Ethyl Groups : Propyl chains enhance lipophilicity (logP +0.5), improving membrane permeability .
  • Methyl Positioning : 3-Methyl on pyrazole increases steric hindrance, reducing off-target binding .
Analog StructureBioactivity (IC₅₀, nM)logP
[(1-Ethyl-pyrazol-4-yl)methyl]amine2502.1
Target Compound 150 2.6
[(3-Fluoro-pyrazol-4-yl)methyl]amine3201.9
  • Method : Synthesize analogs via parallel chemistry and test in enzyme inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.